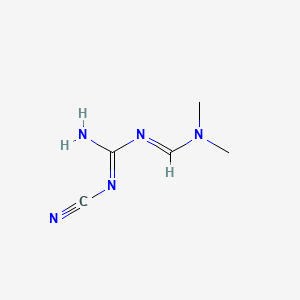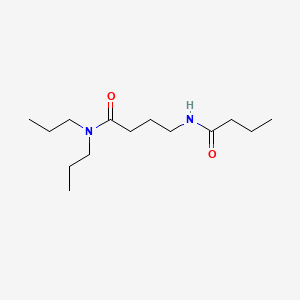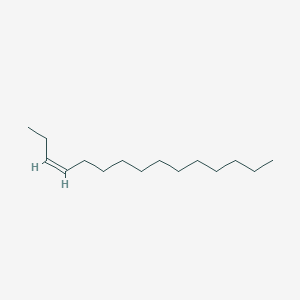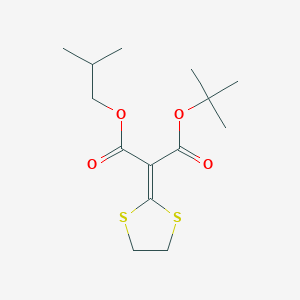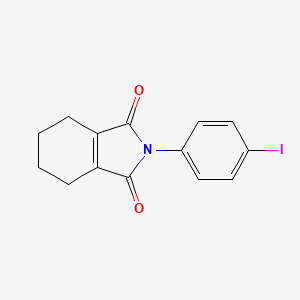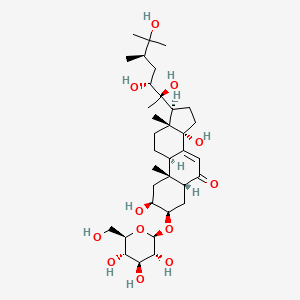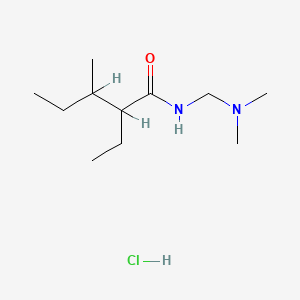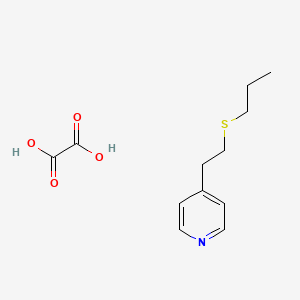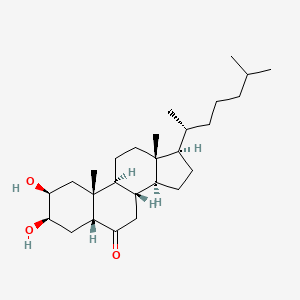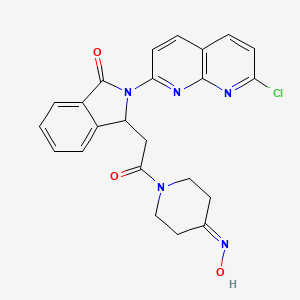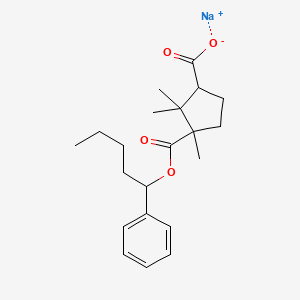
Sodium alpha-phenylpentyl camphorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium alpha-phenylpentyl camphorate is a chemical compound with the molecular formula C21H29O4.Na. It is known for its unique structure, which includes a camphorate moiety and a phenylpentyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-phenylpentyl camphorate typically involves the esterification of camphoric acid with alpha-phenylpentanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The esterification reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the ester bond.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Solvents: Organic solvents like toluene or dichloromethane are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium alpha-phenylpentyl camphorate undergoes various chemical reactions, including:
Oxidation: The phenylpentyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new salts with different cations.
Scientific Research Applications
Sodium alpha-phenylpentyl camphorate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium alpha-phenylpentyl camphorate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter membrane permeability, and affect signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium alpha-phenylpentyl camphorate can be compared with other similar compounds, such as:
Sodium 1-(5-phenylpentyl)camphorate: Similar structure but with different substitution patterns.
Phenylpentyl esters: Compounds with similar ester groups but different functional groups attached to the phenyl ring.
Uniqueness: this compound is unique due to its specific combination of a camphorate moiety and a phenylpentyl group, which imparts distinctive chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications Its unique structure and chemical properties make it a valuable tool in chemistry, biology, medicine, and industry
Properties
CAS No. |
4201-91-6 |
|---|---|
Molecular Formula |
C21H29NaO4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
sodium;2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H30O4.Na/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3;/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23);/q;+1/p-1 |
InChI Key |
BQQNNFIQWYZEDL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


